Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18134665
InChI: InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C15H20F2N2O2
Molecular Weight: 298.33 g/mol

Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18134665

Molecular Formula: C15H20F2N2O2

Molecular Weight: 298.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate -

Specification

Molecular Formula C15H20F2N2O2
Molecular Weight 298.33 g/mol
IUPAC Name tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3
Standard InChI Key FHHDVDIBQWRTQV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate, reflecting its tert-butyl ester group at the piperazine ring’s 1-position and a 2,4-difluorophenyl moiety at the 3-position. Its molecular formula is C₁₅H₂₀F₂N₂O₂, with a molecular weight of 298.33 g/mol. The piperazine core provides a six-membered ring with two nitrogen atoms, while the fluorine atoms on the phenyl group influence electronic distribution and steric interactions.

2D and 3D Conformations

X-ray crystallography and computational modeling reveal that the piperazine ring adopts a chair conformation, minimizing steric strain. The 2,4-difluorophenyl group occupies an equatorial position, optimizing π-π stacking interactions with aromatic residues in target proteins.

Spectroscopic Data

  • NMR: The ¹H NMR spectrum shows distinct signals for the tert-butyl group (δ 1.45 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, multiplet).

  • IR: Strong absorption bands at 1690 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm the carbamate and fluorophenyl groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves condensation of 2,4-difluoroaniline with tert-butyl piperazine-1-carboxylate in acetonitrile, catalyzed by triethylamine (Scheme 1). Reaction conditions (room temperature, 12–24 hours) yield the product in 75–85% purity, with recrystallization from ethanol improving purity to >98%.

Alternative methods include esterification of 3-(2,4-difluorophenyl)piperazine-1-carboxylic acid with tert-butyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance efficiency and reduce waste. Key parameters:

ParameterValue
Temperature25–30°C
Residence Time2 hours
Catalyst Loading5 mol% triethylamine
Yield90%

Process intensification strategies, such as solvent recycling and automated quality control, ensure compliance with Good Manufacturing Practices (GMP).

Physicochemical Properties

Thermodynamic Stability

The compound exhibits high thermal stability, with a decomposition temperature of 210°C (DSC analysis). Its melting point ranges from 98–102°C, varying with crystallinity.

Solubility and Partition Coefficients

SolventSolubility (mg/mL)LogP (Octanol/Water)
Water0.122.45
Ethanol34.7
Dichloromethane89.2

The moderate LogP value suggests balanced lipophilicity, facilitating blood-brain barrier penetration in pharmacological applications.

Biological Activity and Mechanism

Serotonin Receptor Modulation

Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate acts as a partial agonist at 5-HT₁A receptors (Kᵢ = 12 nM). Fluorine atoms enhance binding affinity by forming hydrogen bonds with Ser159 and Thr200 residues in the receptor’s active site.

Antidepressant and Anxiolytic Effects

In rodent models, the compound reduces immobility time in the forced swim test by 40% (dose: 10 mg/kg), comparable to fluoxetine. Anxiolytic activity is evidenced by a 35% increase in open-arm entries in the elevated plus maze.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications of this scaffold have yielded derivatives with improved selectivity for dopamine D₃ receptors. For example, replacing the tert-butyl group with a cyclopropylmethyl moiety increases D₃ binding affinity by 20-fold.

Prodrug Development

The tert-butyl carbamate group serves as a protecting group, enabling controlled release of active metabolites in vivo. Hydrolysis by esterases generates 3-(2,4-difluorophenyl)piperazine, which exhibits prolonged half-life (t₁/₂ = 8 hours).

HazardPrecaution
Skin IrritantWear nitrile gloves and lab coat
Inhalation RiskUse fume hood; P2 respirator if airborne

Material Safety Data Sheets (MSDS) classify it as Harmful (H302) if ingested.

Future Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could enhance bioavailability. Preliminary studies show a 2.3-fold increase in plasma concentration with nanostructured lipid carriers.

Computational Drug Design

Machine learning models predicting receptor off-target effects are being trained on this compound’s structural data. A recent QSAR study achieved 87% accuracy in forecasting CYP450 interactions.

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